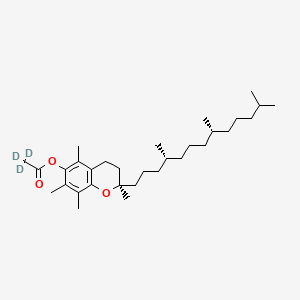

(+/-)-alpha-Tocopherol Acetate-d3

Description

Significance of Stable Isotope Tracers in Biomedical Sciences

Stable isotope tracers are indispensable tools in biomedical research, enabling scientists to investigate the intricate dynamics of metabolic pathways in living organisms. maastrichtuniversity.nlnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies, including those involving children and pregnant women. nih.gov By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a biological system, researchers can track the absorption, distribution, metabolism, and excretion of specific compounds. maastrichtuniversity.nlmdpi.com This methodology provides dynamic information about metabolic processes that cannot be obtained by simply measuring the concentration of a substance at a single point in time. physoc.org

The use of stable isotope tracers, in conjunction with analytical techniques like mass spectrometry, allows for the precise quantification of metabolic fluxes and the determination of how various factors such as diet, exercise, and disease states affect metabolism. maastrichtuniversity.nlphysoc.org This has led to significant advancements in our understanding of the metabolism of carbohydrates, fats, and proteins. maastrichtuniversity.nl

Overview of Deuterated Vitamin E Analogues in Research

Deuterium-labeled vitamin E analogues have proven to be particularly valuable in nutritional and biomedical research. oup.comtandfonline.com Deuterium, a stable isotope of hydrogen, can be incorporated into the vitamin E molecule, creating a tracer that is chemically identical to the natural form but has a slightly higher mass. This mass difference allows it to be distinguished from the endogenous, unlabeled vitamin E in the body using mass spectrometry. tandfonline.comnih.gov

This technique has been instrumental in studying the bioavailability, biokinetics, and antioxidant activity of different forms of vitamin E. tandfonline.comnih.gov For instance, by administering a mixture of deuterated natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) vitamin E, researchers have been able to directly compare their absorption and utilization within the same individual, providing crucial insights into their relative biological potencies. nih.gov

Specific Research Utility of (+/-)-alpha-Tocopherol Acetate-d3

This compound, a deuterated form of the synthetic vitamin E acetate (B1210297), serves as a vital internal standard for the quantification of (+/-)-alpha-tocopherol acetate in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The "d3" designation indicates that three hydrogen atoms in the acetate group have been replaced with deuterium atoms.

Its primary utility lies in pharmacokinetic studies, where it allows for the precise tracking of the absorption and distribution of supplemented synthetic vitamin E. nih.govnih.govresearchgate.net By using this labeled compound, researchers can differentiate the supplemented vitamin E from the vitamin E already present in the body. This has been critical in dose-response studies to understand how the body handles different amounts of vitamin E and to investigate the mechanisms that regulate plasma vitamin E concentrations. nih.govresearchgate.net For example, studies using d3-RRR-α-tocopheryl acetate have shown that the absorption of vitamin E does not decrease with increasing doses and that newly absorbed vitamin E is preferentially incorporated into plasma. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Formal Name | (2R)-rel-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol, 6-(acetate-d3) |

| CAS Number | 2742364-46-9 |

| Molecular Formula | C₃₁H₄₉D₃O₃ |

| Molecular Weight | 475.8 g/mol |

| Purity | ≥99% deuterated forms (d1-d3) |

| Formulation | An oil |

| Synonyms | all-rac-α-Tocopherol Acetate-d3, DL-α-Tocopherol Acetate-d3, DL-Vitamin E Acetate-d3 |

Data sourced from Cayman Chemical. caymanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C31H52O3 |

|---|---|

Molecular Weight |

475.8 g/mol |

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |

InChI Key |

ZAKOWWREFLAJOT-BVMKUAJZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Deuterated Alpha Tocopherol Acetate

Established Synthetic Pathways for Deuterium (B1214612) Incorporation

The generation of (+/-)-alpha-Tocopherol Acetate-d3 involves the initial synthesis of the core racemic alpha-tocopherol (B171835) molecule, followed by a specific deuteration step.

Regiospecific deuteration, the placement of deuterium atoms at a specific position within a molecule, is paramount. For this compound, the deuterium atoms are located on the acetyl group. The most direct and widely employed strategy to achieve this is through the esterification of (+/-)-alpha-tocopherol with a deuterated acetylating agent.

The common industrial synthesis of alpha-tocopherol acetate (B1210297) involves the reaction of alpha-tocopherol with acetic anhydride (B1165640). mdpi.com To introduce the three deuterium atoms onto the acetyl moiety, the reaction is performed using deuterated acetic anhydride (acetic anhydride-d6). This reaction is typically catalyzed by a base, such as pyridine (B92270) or triethylamine, or a Lewis acid. mdpi.comgoogle.com The phenolic hydroxyl group of alpha-tocopherol attacks one of the carbonyl groups of the acetic anhydride-d6, leading to the formation of the acetate ester and a deuterated acetate byproduct. This method ensures that the deuterium label is exclusively and specifically located on the acetate group, with no exchange occurring on the chromanol ring or the phytyl tail of the tocopherol structure.

An alternative, though less common, approach would involve using acetyl-d3 chloride as the acetylating agent. The underlying principle remains the same: the esterification of the parent alcohol (alpha-tocopherol) with a deuterated acyl donor.

The designation "(+/-)" or "all-rac" indicates that the compound is a racemic mixture containing all eight possible stereoisomers in approximately equal amounts. caymanchem.comwikipedia.org This is a consequence of the three chiral centers in the alpha-tocopherol molecule: one on the chromanol ring (C2) and two on the phytyl tail (C4' and C8'). wikipedia.org

The standard industrial synthesis for racemic alpha-tocopherol involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol. google.comnih.gov This process inherently generates all possible stereoisomers, resulting in the "all-rac" mixture. This racemic alpha-tocopherol is the direct precursor used for the subsequent deuterated acetylation reaction.

While methods for enantioselective synthesis to produce specific stereoisomers, such as the biologically most active (2R, 4'R, 8'R)-alpha-tocopherol, are well-established, they are not the primary route for producing the "(+/-)"-labeled standard. acs.orgjst.go.jpnih.govorganic-chemistry.org These methods often employ chiral catalysts, enzymatic resolutions, or starting materials from a chiral pool to control the stereochemistry at each chiral center. nih.gov For the preparation of this compound, the cost-effective synthesis of the racemic mixture is the standard starting point.

Methodologies for Isotopic Enrichment and Purity Assessment

Following synthesis, rigorous analytical methods are required to confirm the chemical structure, isotopic incorporation, and purity of the final product.

Spectroscopic techniques provide detailed information about the molecular structure and the successful incorporation of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for this characterization.

¹H NMR (Proton NMR): In a standard ¹H NMR spectrum of unlabeled alpha-tocopherol acetate, the three protons of the acetyl methyl group typically appear as a sharp singlet around 2.0 ppm. chemicalbook.com For the successfully synthesized d3-analog, this signal would be absent or significantly diminished, providing clear evidence of deuteration at this position. The other proton signals corresponding to the chromanol ring and the phytyl tail would remain unchanged.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A ²H NMR spectrum of this compound would show a signal in the region expected for a deuterated methyl group, confirming the presence and chemical environment of the isotopic label.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the vibrational frequency.

The C-H stretching vibrations of a methyl group are typically observed in the 2850–3000 cm⁻¹ region of an IR spectrum. nist.gov

In this compound, these C-H vibrations are replaced by C-D stretching vibrations, which appear at a lower frequency, generally in the 2100–2250 cm⁻¹ range. The presence of this characteristic C-D stretching band and the absence of the original C-H acetyl band confirm deuteration. The other characteristic peaks, such as the C=O stretch of the ester group (~1750-1770 cm⁻¹), would remain.

Table 1: Comparative Spectroscopic Data

| Spectroscopic Technique | Feature | Unlabeled (+/-)-alpha-Tocopherol Acetate | This compound |

|---|---|---|---|

| ¹H NMR | Acetyl group signal | Singlet at ~2.0 ppm | Absent or greatly reduced |

| IR Spectroscopy | Acetyl C-H/C-D stretch | ~2950 cm⁻¹ | ~2200 cm⁻¹ |

| IR Spectroscopy | Ester C=O stretch | ~1760 cm⁻¹ | ~1760 cm⁻¹ |

Mass spectrometry (MS) is the definitive technique for verifying the isotopic enrichment and purity of labeled compounds. It separates ions based on their mass-to-charge ratio (m/z).

The molecular weight of unlabeled (+/-)-alpha-tocopherol acetate is approximately 472.7 g/mol . nist.gov With the replacement of three hydrogen atoms (atomic mass ~1.008) with three deuterium atoms (atomic mass ~2.014), the molecular weight of this compound increases to approximately 475.8 g/mol . caymanchem.com

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used. nih.govresearchgate.net In a typical analysis, the sample is first separated chromatographically before being introduced into the mass spectrometer.

Mass Spectrum: The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at an m/z value that is three units higher than the unlabeled compound.

Isotopic Purity: The isotopic purity can be precisely determined by examining the relative intensities of the ion peaks for the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species. Commercial standards of this compound often report an isotopic purity of ≥98% or ≥99% (d3). caymanchem.comisotope.com

Tandem MS (MS/MS): In tandem mass spectrometry, a specific parent ion (e.g., the molecular ion of the d3-compound) is selected, fragmented, and the resulting daughter ions are analyzed. This provides structural confirmation. For example, fragmentation of the acetate group would yield different fragment ions for the labeled versus unlabeled compound, further confirming the location of the deuterium atoms. LC-MS/MS methods have been developed that are highly accurate and sensitive for the quantification of deuterated tocopherols (B72186) in biological samples like plasma and bronchoalveolar lavage fluid. researchgate.netnih.gov

Table 2: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of [M+H]⁺ |

|---|---|---|---|

| (+/-)-alpha-Tocopherol Acetate | C₃₁H₅₂O₃ | ~472.7 | ~473.7 |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| all-rac-alpha-Tocopherol Acetate-d3 |

| (+/-)-alpha-Tocopherol |

| all-rac-alpha-Tocopherol |

| (2R, 4'R, 8'R)-alpha-tocopherol |

| Trimethylhydroquinone (TMHQ) |

| Isophytol |

| Acetic anhydride-d6 |

| Acetyl-d3 chloride |

| Pyridine |

Advanced Analytical Methodologies Utilizing Deuterium Labeling for Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides high selectivity and sensitivity for the quantification of specific compounds. In this context, deuterium-labeled internal standards like (+/-)-alpha-Tocopherol Acetate-d3 are indispensable.

Application as an Internal Standard in GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. rsc.org For the analysis of alpha-tocopherol (B171835) acetate (B1210297), which is less volatile, a derivatization step is often required to convert it into a more volatile form, such as its O-trimethylsilyl (O-TMS) derivative. nih.gov

The use of this compound as an internal standard in GC-MS analysis helps to correct for any variability that may occur during the extraction, derivatization, and injection processes. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, mitigating the effects of sample loss or instrument fluctuations. nih.govresearchgate.net

Research has demonstrated the successful application of GC-MS for the simultaneous determination of various vitamin E isomers, including alpha-tocopherol acetate, in functional foods and nutritional supplements. rsc.org In such methods, while other compounds like dibenzanthracene have been used as internal standards, the ideal internal standard is a stable isotope-labeled version of the analyte itself, such as this compound. caymanchem.comrsc.org

Application as an Internal Standard in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying a wide range of compounds in complex matrices due to its high sensitivity and specificity. nih.gov Unlike GC-MS, LC-MS/MS often does not require derivatization for non-volatile compounds like alpha-tocopherol acetate, simplifying sample preparation. nih.govcerilliant.com

In LC-MS/MS analysis, this compound serves as an excellent internal standard. caymanchem.com It co-elutes with the unlabeled alpha-tocopherol acetate, experiencing the same ionization effects in the mass spectrometer's source. However, due to the mass difference, the parent and product ions of the deuterated standard are distinct from those of the analyte, allowing for separate detection and quantification through multiple reaction monitoring (MRM). nih.gov

Studies have shown that LC-MS/MS methods utilizing deuterated internal standards for tocopherol analysis exhibit excellent accuracy and precision. For instance, a comparison of GC-MS and LC-MS/MS methods for alpha-tocopherol quantification found that while both methods had similar accuracy, the LC-MS/MS method demonstrated better between-day precision. nih.gov

Stable Isotope Dilution Analysis (SIDA) for Enhanced Accuracy and Precision

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative method that relies on the use of stable isotope-labeled internal standards. nih.gov This technique is considered a definitive method due to its ability to provide highly accurate and precise results by correcting for nearly all sources of analytical error, including extraction inefficiencies and matrix effects. nih.govnih.gov

The core principle of SIDA involves adding a known amount of the isotopically labeled standard, such as this compound, to the sample. nih.gov This "spiked" sample is then processed and analyzed. The ratio of the naturally occurring analyte to the added labeled standard is measured by mass spectrometry. Since the labeled and unlabeled forms of the molecule behave almost identically during sample preparation and analysis, any loss of the analyte is accompanied by a proportional loss of the internal standard. This ensures that the measured ratio remains constant, leading to highly reliable quantification.

Recent research has highlighted the development of novel LC-MS/MS methods using deuterium-labeled internal standards for the simultaneous quantification of α-tocopherol and its metabolites. nih.gov These methods demonstrate improved detection and quantification limits compared to previous studies. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique used to separate the components of a mixture. The choice of chromatographic method is crucial for isolating the analyte of interest from other matrix components before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile compounds. jafs.com.pl For the analysis of alpha-tocopherol acetate, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. jafs.com.plworktribe.com

Various HPLC methods have been developed for the determination of alpha-tocopherol acetate in different matrices, such as feed premixes and food products. cerilliant.comjafs.com.pl These methods often utilize C18 columns and mobile phases consisting of methanol (B129727) or acetonitrile (B52724) mixed with water. jafs.com.plsigmaaldrich.com Detection is typically performed using UV or fluorescence detectors. nih.gov The retention time of alpha-tocopherol acetate in these systems is a key parameter for its identification. jafs.com.pl

The use of this compound as an internal standard is also applicable in HPLC-based methods, particularly when coupled with mass spectrometry detection (LC-MS). cerilliant.com This combination provides the high separation power of HPLC with the sensitive and selective detection of MS.

Gas Chromatography (GC) Coupled with Mass Spectrometry

As previously mentioned, Gas Chromatography (GC) is a powerful separation technique for volatile compounds. rsc.org When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of compounds with a high degree of certainty. nih.gov

For the analysis of alpha-tocopherol acetate by GC-MS, a key consideration is the separation of different vitamin E isomers. A well-optimized GC method using a suitable column, such as a VF-5MS, can achieve good separation of these isomers within a short analysis time. rsc.org The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. rsc.org

In a typical GC-MS analysis of alpha-tocopherol acetate, the compound is identified based on its retention time and its characteristic mass spectrum. researchgate.net The use of this compound as an internal standard significantly improves the quantitative accuracy by compensating for variations in the analytical process. nih.gov

Data Tables

Table 1: Chromatographic Conditions for α-Tocopherol Acetate Analysis

| Parameter | HPLC Method 1 jafs.com.pl | HPLC Method 2 sigmaaldrich.com | GC-MS Method rsc.org |

|---|---|---|---|

| Column | LiChroCART™ 250-4 Superspher™ 100 RP-18-4 | Ascentis Express C18, 10 cm x 2.1 mm I.D., 2.7 µm | VF-5MS, 30 m × 0.25 mm, 0.25 μm |

| Mobile Phase/Carrier Gas | Methanol | [A] water; [B] acetonitrile; (5:95, A:B) | Helium |

| Flow Rate | 1 mL/min | 0.4 mL/min | Not specified |

| Detection | UV at 290 nm | MS, ESI+ | Mass Spectrometry (EI) |

| Retention Time of α-Tocopherol Acetate | 13.41 min | Not specified | ~12 minutes |

Table 2: Performance Characteristics of Analytical Methods for α-Tocopherol

| Parameter | GC-MS Method nih.gov | LC-MS/MS Method nih.gov | LC-MS/MS Method jcpsp.pk |

|---|---|---|---|

| Internal Standard | d3-TH and d6-TQ | d3-TH and d6-TQ | Hexa-deuterated α-tocopherol |

| Accuracy | >95% | >95% | 96.5% - 99.8% (Recovery) |

| Within-day Precision (%RSD) | <5% (TH), <10% (TQ) | <5% (TH), <10% (TQ) | 4.2% - 4.9% |

| Between-day Precision (%RSD) | 21% (TQ) | 4% (TQ) | 5.0% - 5.9% |

| Limit of Quantification (LOQ) | 10 nM (TQ) | 3 nM (TQ) | 0.05 mg/dL |

Method Validation Parameters in Research Applications

Method validation is an essential process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. For research applications involving the quantification of analytes in complex matrices, rigorous validation is paramount to ensure the integrity of the data. The use of a deuterated internal standard like this compound is central to achieving high-quality analytical results.

Specificity and Selectivity in Complex Biological Matrices

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, while selectivity refers to the ability to measure the analyte without interference from these other components. In complex biological matrices such as plasma, serum, and tissue homogenates, the potential for co-eluting endogenous or exogenous compounds to interfere with the analyte signal is high. myadlm.org

The use of this compound as an internal standard in mass spectrometry-based methods significantly enhances specificity and selectivity. caymanchem.com Since the deuterated standard is chemically identical to the analyte but has a different mass, it co-elutes with the unlabeled alpha-tocopherol acetate during chromatographic separation. By using multiple reaction monitoring (MRM) in tandem mass spectrometry, specific precursor-to-product ion transitions can be monitored for both the analyte and the internal standard. sciex.com This allows for the confident identification and quantification of the target compound, even in the presence of matrix components that may have similar retention times. myadlm.org

For instance, a study quantifying vitamin E acetate in bronchoalveolar lavage (BAL) fluid demonstrated high selectivity by using a deuterated internal standard, which compensated for matrix effects and ensured that the detected signal was unequivocally from the analyte. nih.gov The distinct mass-to-charge ratios of the deuterated and unlabeled compounds allow the mass spectrometer to differentiate between them, thus minimizing the impact of matrix interference. nih.gov

Accuracy and Precision Assessments for Deuterated Analytes

Accuracy, the closeness of a measured value to a standard or known value, and precision, the closeness of two or more measurements to each other, are critical performance characteristics of an analytical method. The incorporation of this compound as an internal standard is instrumental in achieving high accuracy and precision. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It undergoes the same extraction, derivatization (if any), and analysis steps as the endogenous analyte. Any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, allowing for reliable correction and, therefore, more accurate quantification.

Several studies have reported on the accuracy and precision of methods utilizing deuterated alpha-tocopherol acetate. For example, a high-throughput isotope dilution LC-MS/MS method for analyzing vitamin E acetate in aerosolized e-cigarette samples reported excellent precision, with repeatability ranging from 4.0% to 8.3% and intermediate precision from 2.5% to 6.7%. nih.gov Another LC-MS/MS method for vitamin E acetate in BAL fluid showed repeatability (within-run variation) of 2.31% and 3.55% for low and high-quality control samples, respectively, and intermediate precision (inter-day variation) of 3.28% and 8.92%. nih.gov

Table 1: Accuracy and Precision Data from Selected Studies

| Analytical Method | Matrix | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Aerosol Emissions | Vitamin E Acetate | Not explicitly stated as % recovery, but linearity (R²) > 0.99 | Repeatability: 4.0-8.3%, Intermediate Precision: 2.5-6.7% | nih.gov |

| LC-MS/MS | Bronchoalveolar Lavage Fluid | Vitamin E Acetate | >90% | Repeatability: 2.31-3.55%, Intermediate Precision: 3.28-8.92% | nih.gov |

| LC-MS/MS | Human Plasma | Deuterated and Unlabeled Vitamin E | Not explicitly stated, but results matched GC-MS | Not explicitly stated | nih.gov |

| GC-MS | Functional Foods | α-Tocopherol Acetate | 83.2-107% | Intra-day: 4.9-8.0%, Inter-day: 2.1-4.9% | rsc.org |

Limits of Detection and Quantification in Research Settings

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for studies where the analyte is present at very low levels. The use of deuterated internal standards in conjunction with sensitive instrumentation like tandem mass spectrometers allows for the achievement of very low LODs and LOQs.

Research employing this compound has demonstrated impressive sensitivity. For instance, an LC-MS/MS method for vitamin E acetate in aerosol emissions reported an LOD of 1.85 × 10⁻⁵ µg per mL of aerosol puff volume. nih.gov In the analysis of BAL fluid, an even lower LOD of 1.10 ng/mL was achieved. nih.gov A method for quantifying deuterated and unlabeled vitamin E in plasma reported a detection limit of 10 pmol for each form of alpha-tocopherol injected. nih.gov

Table 2: Limits of Detection (LOD) and Quantification (LOQ) from Selected Studies

| Analytical Method | Matrix | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Aerosol Emissions | Vitamin E Acetate | 1.85 × 10⁻⁵ µg/mL | Not specified | nih.gov |

| LC-MS/MS | Bronchoalveolar Lavage Fluid | Vitamin E Acetate | 1.10 ng/mL | Not specified | nih.gov |

| LC-MS/MS | Human Plasma | Deuterated and Unlabeled Vitamin E | 10 pmol (injected) | Not specified | nih.gov |

| GC-MS | Functional Foods | α-Tocopherol Acetate | 0.09 - 0.46 ng/mL | 0.29 - 1.52 ng/mL | rsc.org |

Investigation of Metabolic and Biokinetic Pathways Using Deuterium Tracing

Tracing Alpha-Tocopherol (B171835) Metabolism in Biological Systems

Absorption and Transport Mechanisms (e.g., Chylomicron and Lipoprotein Trafficking)

Following oral administration, (+/-)-alpha-Tocopherol Acetate-d3 is hydrolyzed to free deuterated alpha-tocopherol and absorbed in the small intestine. It is then incorporated into chylomicrons, which are large lipoprotein particles. nih.gov These chylomicrons are secreted into the mesenteric lymph and subsequently enter the bloodstream via the thoracic duct. nih.gov

Studies utilizing deuterium-labeled alpha-tocopheryl acetate (B1210297) have shown that the percentage of deuterated tocopherol relative to total tocopherol increases most rapidly in chylomicrons. nih.goviaea.org As chylomicrons circulate, they deliver triglycerides to various tissues, becoming chylomicron remnants. nih.gov

Hepatic Processing and Secretion Mechanisms

The chylomicron remnants, enriched with newly absorbed deuterated alpha-tocopherol, are taken up by the liver. nih.govnih.goviaea.org The liver plays a crucial role in regulating the body's vitamin E status. nih.gov It possesses a specific protein, the alpha-tocopherol transfer protein (α-TTP), which preferentially binds to the RRR-alpha-tocopherol stereoisomer. nih.govnih.gov This selective process leads to the preferential secretion of the natural form of alpha-tocopherol from the liver into the plasma within very low-density lipoproteins (VLDL). nih.goviaea.orgnih.gov

The pattern of appearance of deuterated tocopherol in plasma lipoproteins confirms this pathway: following its peak in chylomicrons, the concentration of deuterated tocopherol rises in VLDL. nih.goviaea.org As VLDL is metabolized in the circulation to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), the deuterated alpha-tocopherol is distributed among these lipoprotein fractions. nih.goviaea.org

Distribution and Tissue Uptake Studies (non-clinical models)

Deuterium (B1214612) tracing has enabled detailed investigations into the distribution of alpha-tocopherol in various tissues in non-clinical models. These studies have revealed that the liver shows a strong preference for secreting the natural RRR-stereoisomer of alpha-tocopherol into the plasma. nih.gov In studies involving rats, deuterated alpha-tocopherol has been measured in various organs to understand its biokinetics and distribution. nih.gov Research in terminally ill patients who received deuterated alpha-tocopheryl acetate showed that the ratio of the natural to the synthetic form was lower in tissues compared to plasma, with the exception of the gallbladder and liver. nih.gov

Table 1: Tissue Distribution of Deuterated Alpha-Tocopherol in a Non-Clinical Model This table is interactive. You can sort and filter the data by clicking on the headers.

| Tissue | Key Finding | Reference |

|---|---|---|

| Plasma | Ratio of RRR- to all-rac-alpha-tocopherol increases after dosing. | nih.gov |

| Adipose Tissue | Lower ratio of RRR- to all-rac-alpha-tocopherol compared to plasma. | nih.gov |

| Muscle | Lower ratio of RRR- to all-rac-alpha-tocopherol compared to plasma. | nih.gov |

| Skin | Lower ratio of RRR- to all-rac-alpha-tocopherol compared to plasma. | nih.gov |

| Vein | Lower ratio of RRR- to all-rac-alpha-tocopherol compared to plasma. | nih.gov |

| Gallbladder | Similar or higher percentage of deuterated alpha-tocopherol compared to plasma. | nih.gov |

| Liver | Similar or higher percentage of deuterated alpha-tocopherol compared to plasma. Preferential secretion of RRR-alpha-tocopherol. | nih.govnih.gov |

Enzymatic Transformations and Metabolic Fate Analysis

Identification of Omega-Hydroxylation Pathways (e.g., Cytochrome P450 enzymes)

The metabolism of alpha-tocopherol is initiated by an omega-hydroxylation reaction, which is a crucial step in its eventual elimination from the body. nih.govnih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of proteins primarily found in the liver. nih.govnih.govnih.gov Specifically, CYP4F2 has been identified as the primary enzyme responsible for the omega-hydroxylation of the phytyl side chain of tocopherols (B72186). nih.govnih.gov This initial step converts alpha-tocopherol into 13'-hydroxy-alpha-tocopherol. nih.govnih.gov While CYP3A4 has also been implicated, CYP4F2 appears to be the major player in this pathway. nih.govmdpi.com

Studies have shown that this metabolic pathway is a key regulator of vitamin E status in the body. nih.gov The inhibition of these CYP enzymes can lead to elevated levels of tocopherols. nih.gov

Beta-Oxidation and Side-Chain Shortening Mechanisms

Following omega-hydroxylation, the alpha-tocopherol molecule undergoes a process of side-chain shortening through beta-oxidation. nih.govnih.govmdpi.com This metabolic process involves the stepwise removal of two- or three-carbon units from the phytyl tail. nih.gov The initial cycles of beta-oxidation are thought to occur in peroxisomes, with subsequent cycles taking place in the mitochondria. mdpi.com This process ultimately leads to the formation of water-soluble metabolites, with the final product being alpha-carboxyethyl hydroxychroman (α-CEHC), which is then excreted in the urine. nih.govnih.govnih.gov

The entire pathway, from omega-hydroxylation to the final carboxychromanol metabolite, represents a significant route for the catabolism and elimination of vitamin E, preventing its excessive accumulation in the body. nih.gov

Table 2: Key Enzymes and Pathways in Alpha-Tocopherol Metabolism This table is interactive. You can sort and filter the data by clicking on the headers.

| Metabolic Step | Key Enzymes/Pathways | Location | Initial Substrate | Key Product | Reference |

|---|---|---|---|---|---|

| Omega-Hydroxylation | Cytochrome P450 (CYP4F2, CYP3A4) | Liver (Endoplasmic Reticulum) | Alpha-Tocopherol | 13'-Hydroxy-alpha-tocopherol | nih.govnih.govnih.govmdpi.com |

| Beta-Oxidation | Peroxisomal and Mitochondrial Enzymes | Peroxisomes and Mitochondria | 13'-Carboxy-alpha-tocopherol | Alpha-Carboxyethyl Hydroxychroman (α-CEHC) | nih.govnih.govmdpi.com |

Characterization of Novel Deuterium-Labeled Metabolites

The metabolism of alpha-tocopherol primarily involves the shortening of its phytyl tail through a process of ω-hydroxylation followed by β-oxidation. This process leads to the formation of carboxyethyl hydroxychromans (CEHCs), which are the main metabolites found in urine. Using deuterium-labeled alpha-tocopherol, such as d3-alpha-tocopherol, allows for precise tracking of the administered dose as it undergoes these metabolic changes. The detection of d3-labeled α-CEHC in urine confirms that the labeled tocopherol has been processed through this specific metabolic pathway. nih.gov

Notably, research has shown that different forms of alpha-tocopherol metabolize at different rates. For instance, significantly more α-CEHC is produced from all-rac-alpha-tocopherol than from RRR-alpha-tocopherol. nih.gov In one study, smokers supplemented with deuterium-labeled alpha-tocopheryl acetates showed about half the plasma concentrations of total, d6-, and d3-alpha-CEHC compared to nonsmokers, despite similar alpha-tocopherol concentrations. nih.gov This suggests that smoking does not speed up the disappearance of alpha-tocopherol through this particular metabolic pathway. nih.gov

Advanced analytical methods have also enabled the identification of other, less common deuterium-labeled metabolites, providing a more complete picture of tocopherol degradation.

Table 1: Characterized Deuterium-Labeled Metabolites of Alpha-Tocopherol

| Metabolite Class | Specific Labeled Metabolite Detected | Significance |

|---|---|---|

| Carboxyethyl hydroxychromans (CEHCs) | d3-α-CEHC | Confirms the ω-hydroxylation and β-oxidation pathway of the administered labeled tocopherol. nih.gov |

Pharmacokinetic Studies in Controlled Research Models (non-clinical)

Pharmacokinetic studies in controlled, non-clinical research models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound without the complexities of human studies.

Alpha-tocopherol has eight stereoisomers. The natural form is RRR-α-tocopherol, while the synthetic version, all-rac-α-tocopherol, is a mix of all eight. Deuterium labeling has been key in showing that the body prefers the RRR form. nih.govnih.gov

Studies in animal models have demonstrated that the liver's alpha-tocopherol transfer protein (α-TTP) has a stronger affinity for RRR-α-tocopherol. nih.gov When a mixture of deuterium-labeled RRR-α-tocopherol and another stereoisomer like SRR-α-tocopherol is given, the RRR form is found in higher concentrations in plasma and tissues. nih.gov This shows a clear discrimination, where the RRR form is preferentially distributed throughout the body, while other stereoisomers are metabolized and excreted more quickly. nih.govnih.gov This discriminatory process has also been observed in the placental-fetal unit, which favors the transfer of RRR-α-tocopherol. nih.gov

Deuterium tracing allows for precise measurement of the turnover and elimination rates of alpha-tocopherol in different tissues. By introducing a dose of this compound, researchers can track how quickly the labeled molecules replace the existing unlabeled pool and how fast they are subsequently eliminated.

In animal models, the half-life of alpha-tocopherol varies significantly among tissues. For example, turnover is generally faster in the liver, where metabolism is high, compared to tissues like the brain and adipose tissue, which serve as long-term storage sites. The half-life of alpha-tocopherol in plasma has been estimated to be around 29 hours. usda.gov The elimination kinetics, primarily monitored through the appearance of labeled metabolites in urine and feces, provide insights into the rate of breakdown and excretion.

Table 2: Illustrative Turnover Rates of d3-alpha-Tocopherol in Different Tissues (Rodent Model)

| Tissue | Illustrative Half-Life (t½) | Implication |

|---|---|---|

| Liver | Relatively Short | High metabolic activity and central role in distribution and excretion. nih.gov |

| Plasma | Intermediate | Reflects transport and distribution to other tissues. usda.gov |

| Brain | Long | Indicates slower turnover and retention, suggesting a protective function. |

The biokinetics of this compound can be significantly affected by various dietary and experimental factors. For instance, the amount of fat in the diet influences the absorption of this fat-soluble vitamin, with higher fat intake leading to greater plasma concentrations of labeled alpha-tocopherol. nih.govnih.gov

Co-administration of other forms of vitamin E, such as gamma-tocopherol (B30145), can also impact the pharmacokinetics of alpha-tocopherol. Studies using deuterium-labeled tocopherols have shown that a high intake of gamma-tocopherol can accelerate the metabolism and excretion of alpha-tocopherol, resulting in lower plasma and tissue concentrations of the alpha form. researchgate.net This is demonstrated by an increased excretion of labeled alpha-tocopherol metabolites. researchgate.net

Role in Mechanistic Biological Investigations Non Clinical Applications

Probing Reaction Mechanisms through Kinetic Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can alter the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms.

Deuterium Isotope Effects in Radical Scavenging Reactions

Alpha-tocopherol (B171835) is a potent chain-breaking antioxidant that neutralizes damaging free radicals. nih.gov The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical. The rate of this radical-scavenging activity is influenced by the number and position of methyl groups on the chromanol ring. nih.gov

While direct studies on the KIE of (+/-)-alpha-Tocopherol Acetate-d3 in radical scavenging are not extensively detailed in the provided search results, the principles of KIE suggest that replacing the hydrogen atoms on the acetyl methyl group with deuterium would likely have a negligible effect on the direct radical scavenging activity of the parent alpha-tocopherol, as this position is not directly involved in the hydrogen atom transfer. However, deuteration at other positions, particularly on the chromanol ring, would be expected to exhibit a significant KIE, providing a means to study the precise mechanism of hydrogen donation.

Applications in in vitro and ex vivo Cellular and Tissue Models

The ability to distinguish this compound from its naturally occurring, unlabeled counterparts makes it an invaluable tracer in studies using cell and tissue models.

Cellular Uptake and Subcellular Distribution Studies

Deuterated forms of alpha-tocopherol have been synthesized to study the biokinetics and mechanisms of vitamin E distribution in organs and tissues. nih.gov These labeled compounds allow for precise measurement of their uptake and distribution using techniques like gas chromatography-mass spectrometry. nih.gov

Research has shown that the cellular uptake of different forms of vitamin E can vary significantly. For example, the initial rate of cellular uptake of alpha-tocotrienol (B192550) is considerably higher than that of alpha-tocopherol. nih.gov Once inside the cell, subcellular fractionation analysis has revealed that the distribution of these antioxidants is directly proportional to the lipid distribution within the various cellular compartments. nih.gov The use of deuterium-labeled tocopherols (B72186) allows for the differentiation between newly introduced and pre-existing vitamin E pools within the cell, providing a clearer picture of its trafficking and localization.

Enzymatic Activity Assays Using Labeled Substrates

Labeled substrates are fundamental to conducting precise enzymatic activity assays. In the context of vitamin E metabolism, this compound can be used to measure the activity of enzymes involved in its breakdown. For instance, by incubating the labeled compound with liver microsomes, which contain enzymes like CYP4F2, researchers can quantify the rate of its metabolism. nih.gov

Various assay methods, including radioactive assays and western blot analysis, are employed to determine the activity and expression of enzymes involved in these metabolic pathways. nih.gov The use of a labeled substrate like this compound allows for the specific measurement of the enzymatic conversion, free from interference from endogenous, unlabeled tocopherols.

Mechanistic Studies in Preclinical Animal Models

Deuterium-labeled tocopherols have been instrumental in preclinical animal models for studying a range of conditions, particularly those involving oxidative stress.

In research on systemic sclerosis , a chronic autoimmune disease, the combination of α-tocopherol acetate (B1210297) and vitamin D3 has been investigated in preclinical rat models. researchgate.netmspsss.org.uaifnmu.edu.ua These studies have shown that this combination can ameliorate inflammatory and fibrotic processes. mspsss.org.ua Specifically, it has been observed to reduce levels of inflammatory markers like IL-13 and VCAM-1, and the fibrosis marker SP-D. researchgate.netmspsss.org.ua Furthermore, this treatment has been shown to have a positive effect on the morphological structure of the pulmonary parenchyma and the microcirculatory vessels in the lungs of animals with experimentally induced systemic sclerosis. ifnmu.edu.uabmj.comresearchgate.net

In the field of oxidative stress research , alpha-tocopherol is recognized as a powerful antioxidant. nih.govnih.gov Studies in animal models of ischemia/reperfusion injury have demonstrated that α-tocopherol can preserve cardiac function by reducing oxidative stress and inflammation. nih.gov It has been shown to decrease the infiltration of neutrophils, reduce the expression of oxidative stress-related genes, and lower the levels of lipid peroxidation markers. nih.gov Similarly, in models of neurodegenerative diseases like Alzheimer's, α-tocopherol has been shown to improve cognitive function and reduce oxidative damage in the hippocampus. nih.govresearchgate.net

The use of this compound in these models allows for precise pharmacokinetic and pharmacodynamic studies, helping to unravel the mechanisms by which vitamin E exerts its protective effects.

Future Directions and Emerging Research Avenues

Development of Advanced Deuterated Analogues for Targeted Research Questions

The synthesis of deuterated vitamin E analogues, such as d3-RRR-alpha-tocopheryl acetate (B1210297), has been instrumental in human supplementation trials. researchgate.net These labeled compounds enable researchers to distinguish supplemented vitamin E from endogenous sources, providing clear insights into its absorption and plasma incorporation. researchgate.net The strategic placement of deuterium (B1214612) atoms can also enhance the metabolic stability of the molecule. This "deuterium switch" approach, which involves substituting hydrogen with deuterium at metabolically vulnerable sites, has been shown to improve the pharmacokinetic profiles of various drug molecules. nih.govnih.gov For instance, the development of d6-δ-tocotrienol (d6-DT3) was aimed at increasing its metabolic stability and, consequently, its bioavailability. nih.gov

Future research is focused on creating a new generation of deuterated tocopherol analogues designed to answer highly specific biological questions. This includes the synthesis of multi-deuterated compounds and those with deuterium labels at various positions on the chromanol ring or phytyl tail. Such advanced analogues could help to elucidate the precise mechanisms of action and metabolic pathways of different vitamin E isoforms.

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

The integration of deuterated tocopherol tracing with multi-omics technologies, particularly metabolomics, is a powerful strategy for obtaining a comprehensive understanding of vitamin E metabolism. Metabolomics studies have already led to the discovery of novel vitamin E metabolites. nih.govoregonstate.edu By using deuterated precursors, researchers can track the transformation of these molecules through various metabolic pathways and identify previously unknown downstream products.

For example, a combination of metabolomic analysis and genetically modified mouse models revealed that activation of the pregnane (B1235032) X receptor (PXR) attenuates vitamin E metabolism. nih.govoregonstate.edu The use of deuterated compounds in such studies can help to quantify the flux through different metabolic routes and understand how it is modulated by genetic and environmental factors. Future research will likely see the expanded use of these integrated approaches to explore the influence of the gut microbiome, disease states, and nutritional interventions on vitamin E metabolism.

Table 1: Key Research Findings from Multi-Omics Studies

| Research Area | Key Finding | Implication for Vitamin E Research |

| Metabolite Discovery | Identification of novel vitamin E metabolites such as γ-CEHC β-D-glucoside (γ-CEHC Glc). nih.govoregonstate.edu | Expands the known metabolic network of vitamin E. |

| Metabolic Regulation | Activation of the pregnane X receptor (PXR) was found to decrease urinary vitamin E metabolites. nih.govoregonstate.edu | Provides insights into the regulatory mechanisms controlling vitamin E catabolism. |

| Biomarker Identification | Attenuated levels of certain vitamin E conjugates may serve as indicators of in vivo PXR activation. nih.gov | Offers potential non-invasive biomarkers for assessing metabolic pathway activity. |

Standardization of Deuterated Isotope Use in Vitamin E Research

The increasing use of deuterated isotopes in vitamin E research necessitates the development of standardized protocols and reference materials. The synthesis of deuterated tocopherols (B72186) can result in a distribution of isotopologues (molecules with different numbers of deuterium atoms). nih.gov Therefore, accurate characterization of the isotopic distribution of any deuterated tracer is crucial for the precise interpretation of experimental results. nih.gov

Currently, deuterated compounds like (+/-)-alpha-Tocopherol Acetate-d3 are used as internal standards for quantifying vitamin E and its metabolites by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govcaymanchem.com The establishment of certified reference materials for deuterated vitamin E analogues would ensure consistency and comparability of data across different laboratories. Furthermore, standardized reporting guidelines for studies using deuterated isotopes would enhance the transparency and reproducibility of research findings in the field of vitamin E.

Q & A

Q. What analytical methods are recommended for quantifying (±)-alpha-Tocopherol Acetate-d3 in biological matrices?

High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used for quantifying tocopherol derivatives. Deuterated analogs like (±)-alpha-Tocopherol Acetate-d3 serve as internal standards to correct for matrix effects and improve precision . Calibration curves should be generated using high-purity standards, with retention time matching and co-injection validation to confirm compound identity . For deuterated compounds, mass spectrometry (LC-MS/MS) is preferred to distinguish isotopic patterns .

Q. How does (±)-alpha-Tocopherol Acetate-d3 differ functionally from non-deuterated alpha-tocopherol acetate?

The deuterium substitution in (±)-alpha-Tocopherol Acetate-d3 reduces metabolic degradation rates due to the kinetic isotope effect, making it valuable for tracing vitamin E uptake and metabolism in in vivo studies. However, its antioxidant activity may slightly differ from non-deuterated forms, requiring calibration in functional assays .

Q. What experimental parameters should be optimized when studying the stability of (±)-alpha-Tocopherol Acetate-d3 in nanoparticle formulations?

Key parameters include nanoparticle size (measured via dynamic light scattering), polydispersity index (PDI), and zeta potential (indicative of colloidal stability). For example, theoretical loading of alpha-tocopherol and post-synthesis processing (e.g., solvent evaporation rate) significantly impact entrapment efficiency and stability . Statistical tools like two-way ANOVA with Tukey’s adjustment are recommended to analyze multifactorial effects .

Q. How can researchers validate the hydrolysis of (±)-alpha-Tocopherol Acetate-d3 to free tocopherol in dermal absorption studies?

Use Franz diffusion cells with synthetic membranes or ex vivo skin models. Monitor hydrolysis via LC-MS/MS to detect deuterated tocopherol released over time. Adjust pH to mimic physiological conditions (pH 5.5–6.5) and validate enzymatic activity (e.g., esterases) in the absorption medium .

Advanced Research Questions

Q. How should contradictory data on the antioxidant efficacy of deuterated vs. non-deuterated tocopherols be resolved?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or assay sensitivity. Perform dose-response comparisons under standardized oxidative stress conditions (e.g., H₂O₂ exposure or lipid peroxidation assays). Use subgroup analysis to isolate variables like tissue specificity or metabolic rates . If inconsistencies persist, conduct meta-analyses of published datasets to identify confounding factors .

Q. What isotopic effects must be considered when using (±)-alpha-Tocopherol Acetate-d3 in pharmacokinetic studies?

Deuterium can alter hydrogen bonding and lipophilicity, affecting distribution and clearance. Compare pharmacokinetic parameters (Cₘₐₓ, t₁/₂) between deuterated and non-deuterated forms in the same model system. Use compartmental modeling to account for isotope-specific differences in absorption and metabolism .

Q. How can researchers design experiments to investigate synergistic effects between (±)-alpha-Tocopherol Acetate-d3 and other antioxidants?

Employ factorial designs to test combinations (e.g., with ascorbic acid or CoQ10). Measure lipid peroxidation markers (e.g., malondialdehyde) and cellular viability under co-treatment conditions. Use isobolographic analysis to distinguish additive vs. synergistic interactions .

Q. What statistical approaches are recommended for analyzing nanoparticle formulation data involving (±)-alpha-Tocopherol Acetate-d3?

Multivariate analysis (e.g., PCA or PLS regression) can identify correlations between formulation parameters (e.g., surfactant concentration, loading efficiency) and functional outcomes (e.g., release kinetics). For small datasets, mixed-effects models with Tukey’s post hoc tests are suitable to handle nested variables like batch-to-batch variability .

Q. How can deuterated tocopherols improve the reliability of oxidative stress biomarkers in longitudinal studies?

Use (±)-alpha-Tocopherol Acetate-d3 as a stable isotope-labeled internal standard in LC-MS/MS workflows to normalize measurements of endogenous tocopherols and oxidation byproducts (e.g., 8-iso-PGF2α). This reduces inter-sample variability and improves quantification accuracy in large cohorts .

Q. What ethical and methodological considerations apply when using deuterated compounds in pediatric or vulnerable population studies?

Ensure compliance with institutional review boards (IRB) for deuterated tracer use, particularly regarding long-term isotope retention. Include detailed pharmacokinetic and toxicity data from preclinical studies in ethical submissions. For statistical rigor, pre-specify subgroup analyses (e.g., age-stratified cohorts) and justify sample sizes using power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.